molecular formula C4H2BrFO3S B2363595 5-Bromofuran-2-sulfonyl fluoride CAS No. 2137682-74-5

5-Bromofuran-2-sulfonyl fluoride

Cat. No. B2363595
M. Wt: 229.02
InChI Key: BLOOWHYEGMAMPS-UHFFFAOYSA-N
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Description

5-Bromofuran-2-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .


Synthesis Analysis

The synthesis of sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, has been a topic of significant research. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .


Chemical Reactions Analysis

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .

Scientific Research Applications

  • Organic Synthesis

    • Sulfonyl fluorides have found widespread applications in organic synthesis .
    • Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .
  • Chemical Biology

    • Sulfonyl fluorides are also used in chemical biology .
    • They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates .
    • Since the concept of Sulfur (VI) Fluoride Exchange (SuFEx) was pioneered by Sharpless and co-workers as the next generation of click chemistry in 2014, sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry .
  • Drug Discovery

    • Sulfonyl fluorides have applications in drug discovery .
    • They are known to be stable under physiological conditions, which makes them relevant in biological chemistry .
    • They encompass a class of pharmacophores that provide permanent inhibition of target proteins .
    • For instance, phenyl methyl sulfonyl fluoride (PMSF) and 4-(2-aminoethyl) benzenesulfonyl fluoride hydrochloride (AEBSF, Pefabloc®) are protease inhibitors, and in the case of PMSF, it is widely applied in biochemistry .
  • Materials Science

    • Sulfonyl fluorides are used in materials science .
    • They are chemically stable towards reduction and hydrolysis .
    • The –SO2F group has relevance in biological chemistry; as such, it encompasses a class of pharmacophores that provide permanent inhibition of target proteins .
  • Catalysis

    • Sulfur(VI) fluorides have found applications in catalysis .
    • The past decade has witnessed remarkable growth of catalytic transformations in organic sulfur(VI) fluoride chemistry .
    • This field concentrates exclusively on foundational examples that utilize catalytic strategies to synthesize and react S(VI) fluorides .
    • Key mechanistic studies aim to provide insight toward future catalytic systems .
  • Synthesis from Sulfonic Acids

    • Sulfonyl fluorides can be synthesized from sulfonic acids .
    • This strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .
    • This method provides high yields in a short amount of time .
  • Development of New Synthetic Methods

    • Sulfonyl fluorides have been used as targets and substrates in the development of new synthetic methods .
    • The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
    • New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
    • Employing non-sulfur-containing substrates has led to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .
    • Selectively manipulating molecules that already contain a sulfonyl fluoride group has also proved to be a popular tactic, with metal-catalyzed processes again at the fore .
    • Finally, coaxing sulfonyl fluorides to engage with nucleophiles, when required, and under suitable reaction conditions, has led to new activation methods .
  • Biochemistry

    • Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 .
    • These early, encouraging reports regarding the use of sulfonyl fluorides in biochemistry noted the discovery of the bactericidal effects of sulfonyl fluoride-substituted benzoic acids towards Bacillus subtilis and lactic acid bacteria .

Safety And Hazards

While specific safety data for 5-Bromofuran-2-sulfonyl fluoride is not available, sulfonyl fluorides in general are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using appropriate personal protective equipment, and should be used only in well-ventilated areas .

Future Directions

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research directions could include the development of new synthetic methods and applications, as well as further exploration of their mechanism of action .

properties

IUPAC Name

5-bromofuran-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOOWHYEGMAMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromofuran-2-sulfonyl fluoride

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